1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridylmethyl group, a trifluorophenyl group, and an isoquinolinecarboxamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoquinoline Core: Starting with a suitable isoquinoline precursor, the core structure is synthesized through cyclization reactions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group is attached using nucleophilic substitution or alkylation reactions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-oxo-N~4~-(2-pyridylmethyl)-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the trifluorophenyl group, which may alter its chemical and biological properties.
1-oxo-N~4~-(2-pyridylmethyl)-2-(4-fluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide: Contains a single fluorine atom instead of three, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C22H14F3N3O2 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-oxo-N-(pyridin-2-ylmethyl)-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H14F3N3O2/c23-18-9-14(10-19(24)20(18)25)28-12-17(15-6-1-2-7-16(15)22(28)30)21(29)27-11-13-5-3-4-8-26-13/h1-10,12H,11H2,(H,27,29) |
InChI Key |
HSUFITSXLDFVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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